molecular formula C22H38N8O9 B14252023 L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine CAS No. 183486-00-2

L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine

Cat. No.: B14252023
CAS No.: 183486-00-2
M. Wt: 558.6 g/mol
InChI Key: QGYDKUQNWPOQOD-LHEWDLALSA-N
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Description

L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine is a peptide compound composed of multiple alanine and glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for introducing new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation can lead to modified peptides with altered biological activity.

Scientific Research Applications

L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    Glycyl-L-alanine: Another dipeptide used in biochemical research.

Uniqueness

L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine is unique due to its specific sequence and structure, which confer distinct properties and potential applications compared to other peptides. Its multiple alanine residues contribute to its stability and potential for forming specific secondary structures.

Properties

CAS No.

183486-00-2

Molecular Formula

C22H38N8O9

Molecular Weight

558.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C22H38N8O9/c1-9(23)17(33)24-7-15(31)26-11(3)19(35)29-13(5)21(37)30-12(4)20(36)28-10(2)18(34)25-8-16(32)27-14(6)22(38)39/h9-14H,7-8,23H2,1-6H3,(H,24,33)(H,25,34)(H,26,31)(H,27,32)(H,28,36)(H,29,35)(H,30,37)(H,38,39)/t9-,10-,11-,12-,13-,14-/m0/s1

InChI Key

QGYDKUQNWPOQOD-LHEWDLALSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N

Origin of Product

United States

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